

# Metal-Free Synthesis of 2,3-Dihydrobenzofuran Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: 5-Fluoro-2,3-dihydrobenzofuran

Cat. No.: B1344187

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The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a focal point of extensive research. In the pursuit of greener and more sustainable chemical methodologies, metal-free synthetic routes to these valuable derivatives have garnered significant attention. This document provides detailed application notes and experimental protocols for three distinct and efficient metal-free approaches for the synthesis of 2,3-dihydrobenzofuran derivatives: organocatalytic asymmetric synthesis, iodine-catalyzed cyclization, and a visible-light-mediated synthesis.

## Organocatalytic Asymmetric Michael Addition/Hemiketalization

This method provides an enantioselective route to chiral 2,3-dihydrobenzofurans through an intramolecular Michael addition followed by a hemiketalization reaction. The use of a chiral organocatalyst allows for the construction of stereochemically rich dihydrobenzofurans with high enantiopurity.

## Application Notes

This organocatalytic approach is particularly useful for the synthesis of chiral dihydrobenzofurans, which are of great interest in medicinal chemistry and drug development.

The reaction proceeds under mild conditions and demonstrates good functional group tolerance. The choice of the chiral catalyst is crucial for achieving high enantioselectivity.

## Data Presentation

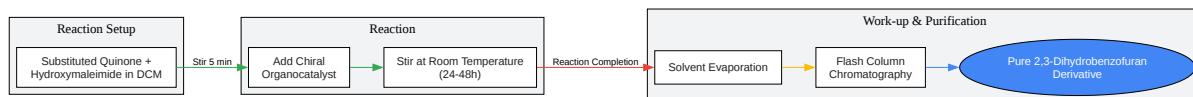
Entry	Substrate (Quinone)	Substrate (Hydroxy maleimide)	Product	Yield (%) [1]	er (enantiomeric ratio) [1]	dr (diastereomeric ratio) [1]
1	p-Benzoquinone	N-Phenylhydroxymaleimide	97	95:5	>99:1	
2	2-Methyl-p-benzoquinone	N-Phenylhydroxymaleimide	85	92:8	>99:1	
3	2-Chloro-p-benzoquinone	N-Phenylhydroxymaleimide	93	93:7	>99:1	
4	p-Benzoquinone	N-Methylhydroxymaleimide	72	88:12	>99:1	
5	p-Benzoquinone	N-Benzylhydroxymaleimide	88	90:10	>99:1	

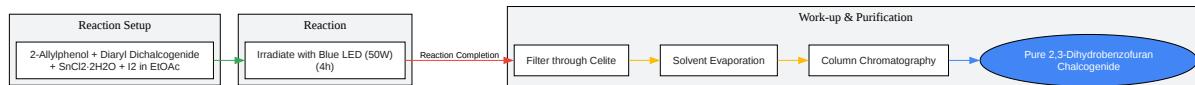
## Experimental Protocol

General Procedure for the Asymmetric Synthesis of Dihydrobenzofurans via Organocatalytic Michael Addition/Hemiketalization:[1]

- To a solution of the substituted quinone (0.2 mmol) in dichloromethane (2.0 mL) is added the hydroxymaleimide (0.24 mmol).
- The mixture is stirred at room temperature for 5 minutes.
- The chiral organocatalyst (e.g., a quinine-derived squaramide, 0.02 mmol, 10 mol%) is then added.
- The reaction mixture is stirred at room temperature for 24-48 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.

## Visualization





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## References

- 1. researchgate.net [researchgate.net]
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